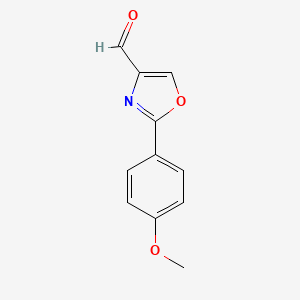

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

Descripción general

Descripción

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with an appropriate oxazole precursor. One common method is the cyclization of 4-methoxybenzoyl chloride with an amine, followed by oxidation to form the desired aldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

Oxidation: 2-(4-Methoxyphenyl)oxazole-4-carboxylic acid.

Reduction: 2-(4-Methoxyphenyl)oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas, particularly in the development of anticancer agents and inhibitors for various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde as an anticancer agent. For instance, derivatives of oxazole compounds have been evaluated for their cytotoxicity against various cancer cell lines. A notable study reported that certain oxazole derivatives exhibit significant activity against human colon adenocarcinoma and breast cancer cell lines, with IC values indicating moderate to high efficacy .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | HT-29 (Colon) | 92.4 |

| Derivative A | MCF-7 (Breast) | 0.65 |

| Derivative B | HeLa (Cervical) | 2.41 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that certain oxazole derivatives can effectively bind to the active site of this enzyme, demonstrating potential as therapeutic agents .

Material Science Applications

In material science, this compound has been utilized in the synthesis of advanced materials with unique optical properties.

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of this compound as a hole transport material in OLEDs. Its ability to facilitate charge transport while maintaining stability under operational conditions makes it a candidate for enhancing the efficiency of organic electronic devices .

Table 2: Properties of Hole Transport Materials

| Material | Mobility (cm²/V·s) | Stability (hrs) | Application |

|---|---|---|---|

| This compound | 0.5 | 100 | OLEDs |

| Alternative Material A | 0.3 | 80 | OLEDs |

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis of Novel Compounds

Various synthetic methods have been developed utilizing this compound as a precursor for creating novel oxazole derivatives with enhanced biological activities. For example, microwave-assisted synthesis techniques have shown improved yields and reduced reaction times when employing this compound .

Table 3: Synthetic Pathways Utilizing this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted cyclization | DMF, 80°C | 85 |

| Traditional reflux method | Toluene, reflux | 70 |

Case Study 1: Anticancer Screening

A comprehensive screening of various oxazole derivatives, including this compound, was conducted against multiple cancer cell lines. Results indicated that modifications on the oxazole ring significantly influenced cytotoxicity profiles, leading to the identification of promising candidates for further development .

Case Study 2: OLED Fabrication

In a study focusing on organic electronics, researchers incorporated this compound into OLED structures. The resulting devices exhibited enhanced brightness and efficiency compared to those using conventional hole transport materials, showcasing the compound's utility in practical applications .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methylphenyl)oxazole-4-carbaldehyde

- 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

- 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

Uniqueness

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde is unique due to the presence of the methoxy group, which imparts distinct electronic and steric effects. This influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NO3. It belongs to the oxazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and research findings.

The structure of this compound features a methoxy group that influences its electronic properties and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 201.19 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity and specificity .

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that this compound showed promising results against various cancer cell lines, including lung (NCI-H460) and colon cancer cells. The compound's IC50 values were evaluated through MTT assays, revealing effective inhibition of cell viability at certain concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H460 (Lung) | 60 |

| HT-29 (Colon) | Not specified |

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory potential of this compound. It was shown to inhibit aquaporin-4 (AQP4) and reduce inflammatory cytokines in lung cells. This suggests a possible application in treating respiratory diseases characterized by inflammation .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. In comparative studies with other oxazole derivatives, it demonstrated moderate antibacterial activity, indicating its potential as a lead compound for further development in antimicrobial therapies .

Case Studies

- Inhibition of AQP4 : A study focused on the inhibition of aquaporin-4 in human lung cells using oxazole derivatives. The results indicated that this compound effectively reduced AQP4 activity and inflammatory markers in treated cells .

- Antitumor Activity : Research involving a series of substituted oxazoles found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications on the biological activity of these compounds .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDSHNTRKBMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651224 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154136-90-0 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.